Z-D-Phe-Pro-OH Z-D-Phe-Pro-OH
Brand Name: Vulcanchem
CAS No.: 17460-56-9
VCID: VC21051691
InChI: InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19+/m1/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol

Z-D-Phe-Pro-OH

CAS No.: 17460-56-9

Cat. No.: VC21051691

Molecular Formula: C22H24N2O5

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Phe-Pro-OH - 17460-56-9

Specification

CAS No. 17460-56-9
Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
IUPAC Name (2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27)/t18-,19+/m1/s1
Standard InChI Key SLQMUASKUOLVIO-MOPGFXCFSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
SMILES C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator